Silane, triethynylmethyl-
Description
Contextualization within the Field of Organosilane Chemistry
Organosilane chemistry is a broad and dynamic field that investigates compounds containing carbon-silicon bonds. These compounds have found widespread applications due to the unique properties imparted by the silicon atom, such as thermal stability, chemical inertness, and the ability to form strong bonds with oxygen. Triethynylmethylsilane is a specific example of an organosilane that incorporates both alkyl (methyl) and alkynyl (ethynyl) functionalities directly attached to the silicon atom.
Significance of Acetylenic Functionality in Organosilicon Architectures
The incorporation of acetylenic (ethynyl) groups into organosilicon frameworks, as seen in triethynylmethylsilane, is of considerable interest to chemists. The carbon-carbon triple bond of the ethynyl (B1212043) group is a highly versatile functional group, capable of participating in a wide array of chemical transformations.
The significance of this functionality in organosilicon architectures can be summarized as follows:
Reactive Hub: The acetylenic C-H bond is acidic and can be readily deprotonated to form powerful nucleophiles (acetylides), which can then be used to construct more complex molecular structures.
Cross-Coupling Reactions: The ethynyl groups can participate in various metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, allowing for the formation of carbon-carbon bonds with aryl, vinyl, or other alkynyl groups. nih.gov
Cycloaddition Reactions: The carbon-carbon triple bond is an excellent dienophile and dipolarophile, enabling it to undergo cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, to form cyclic and heterocyclic systems. nih.govgelest.com
Polymerization: The presence of multiple acetylenic units raises the potential for polymerization, leading to the formation of silicon-containing polymers with interesting electronic and material properties.
The combination of a stable organosilane core with the high reactivity of multiple acetylenic functions makes compounds like triethynylmethylsilane attractive targets for synthetic exploration and material design.
Properties of Silane (B1218182), triethynylmethyl-
Physical Properties
The physical properties of triethynylmethylsilane are predicted to be influenced by its molecular structure, which combines a compact methylsilyl core with three rigid ethynyl rods.
Predicted Physical Properties of Triethynylmethylsilane
| Property | Predicted Value/Characteristic |
|---|---|
| Molecular Formula | C₇H₄Si |
| Molecular Weight | 116.19 g/mol |
| Physical State | Likely a liquid or low-melting solid at room temperature |
| Boiling Point | Expected to be higher than smaller silanes due to increased molecular weight and polarity |
Note: The data in this table is based on theoretical predictions and analogies to similar compounds, as direct experimental data for triethynylmethylsilane is scarce.
Spectroscopic Properties
The spectroscopic characterization of triethynylmethylsilane would be essential for its identification and the study of its bonding and structure. While specific spectra for this compound are not available, the expected spectroscopic signatures can be predicted.
Predicted Spectroscopic Data for Triethynylmethylsilane
| Spectroscopic Technique | Expected Key Features |
|---|---|
| ¹H NMR | - A singlet for the methyl protons (Si-CH₃).- A singlet for the acetylenic protons (C≡C-H). |
| ¹³C NMR | - A resonance for the methyl carbon (Si-CH₃).- Two distinct resonances for the acetylenic carbons (Si-C≡C-H). |
| ²⁹Si NMR | - A characteristic shift for a silicon atom bonded to one methyl and three ethynyl groups. |
| IR Spectroscopy | - A sharp, strong absorption band for the C≡C triple bond stretch.- A sharp, medium intensity band for the ≡C-H stretch.- Bands associated with Si-C stretching and CH₃ bending vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound.- Fragmentation patterns characteristic of the loss of methyl and ethynyl groups. |
Note: The information in this table represents predicted spectroscopic features based on the known ranges for similar functional groups.
Synthesis and Reactions of Silane, triethynylmethyl-
While specific synthetic procedures for triethynylmethylsilane are not well-documented, its synthesis can be envisioned based on established methods for the preparation of alkynylsilanes.
Potential Synthetic Routes
The most probable synthetic approach would involve the reaction of a suitable methyltrihalosilane with an ethynyl nucleophile.
A likely reaction scheme would be:
CH₃SiCl₃ + 3 HC≡CMgBr → CH₃Si(C≡CH)₃ + 3 MgBrCl
In this proposed synthesis, methyltrichlorosilane is reacted with three equivalents of ethynylmagnesium bromide (a Grignard reagent). This type of nucleophilic substitution at the silicon center is a common and effective method for forming Si-C bonds. Variations of this method could employ other ethynyl metal reagents, such as ethynyllithium or ethynylsodium.
Key Reactions
The reactivity of triethynylmethylsilane would be dominated by its three ethynyl groups. These groups can undergo a variety of transformations, making the molecule a versatile building block in organic synthesis.
Hydrosilylation: The addition of a Si-H bond across the carbon-carbon triple bond, typically catalyzed by transition metals, would yield vinylsilanes.
Click Chemistry: The terminal alkyne functionality is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form triazole rings.
Polymerization: Under appropriate conditions, the multiple alkyne functionalities could undergo polymerization, potentially leading to cross-linked networks or linear polymers with conjugated backbones. This could be achieved through various methods, including transition metal catalysis or thermal initiation.
Applications of Silane, triethynylmethyl-
Although specific applications for triethynylmethylsilane have not been reported, its structural features suggest potential uses in several areas of materials science and organic synthesis.
Precursor for Silicon-Containing Materials
The high carbon content and the presence of a silicon atom make triethynylmethylsilane a potential precursor for the synthesis of silicon carbide (SiC) ceramics. Upon pyrolysis, the organic framework could be transformed into a ceramic material with high thermal stability and hardness. Furthermore, its ability to polymerize could be exploited to create novel silicon-containing polymers and resins with applications as coatings, adhesives, or matrix materials for composites.
Building Block in Organic Synthesis
As a trifunctional building block, triethynylmethylsilane could be used in the synthesis of complex, three-dimensional molecules. The sequential and selective reaction of its three ethynyl groups would allow for the construction of intricate molecular architectures. For instance, it could serve as a core for the synthesis of dendrimers or star-shaped molecules with unique photophysical or electronic properties. The ability to engage in cross-coupling and cycloaddition reactions further expands its utility as a versatile synthon in the preparation of functional organic materials and complex organic molecules.
Structure
3D Structure
Properties
CAS No. |
1849-39-4 |
|---|---|
Molecular Formula |
C7H6Si |
Molecular Weight |
118.21 g/mol |
IUPAC Name |
triethynyl(methyl)silane |
InChI |
InChI=1S/C7H6Si/c1-5-8(4,6-2)7-3/h1-3H,4H3 |
InChI Key |
QQLFJFKDDGCTQJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C#C)(C#C)C#C |
Origin of Product |
United States |
Synthetic Methodologies for Triethynylmethylsilane and Oligoacetylenic Silane Derivatives
Strategic Approaches to Ethynylated Silane (B1218182) Scaffold Construction
The primary strategy for building the triethynylmethylsilane scaffold involves the nucleophilic displacement of halide leaving groups from a silicon center. The choice of reagents and the order of their addition are critical for achieving the desired degree of ethynylation.
The most direct and widely utilized method for synthesizing triethynylmethylsilane involves the use of a Grignard reagent. Specifically, Ethynylmagnesium bromide serves as the ethynyl (B1212043) anion (HC≡C⁻) source, which acts as a powerful nucleophile. This reagent is typically reacted with Methyltrichlorosilane (CH₃SiCl₃) in an appropriate solvent, most commonly tetrahydrofuran (B95107) (THF), which is known to facilitate Grignard reactions more effectively than diethyl ether. gelest.com
3 HC≡CMgBr + CH₃SiCl₃ → CH₃Si(C≡CH)₃ + 3 MgBrCl
The successful synthesis relies on the careful control of stoichiometry and reaction conditions to favor the formation of the desired product over oligoacetylenic byproducts.
Table 1: Representative Reactants and Conditions for Triethynylmethylsilane Synthesis
| Reactant / Condition | Role / Parameter | Typical Value / Compound |
|---|---|---|
| Silicon Precursor | Electrophile | Methyltrichlorosilane |
| Organometallic Reagent | Nucleophile Source | Ethynylmagnesium bromide |
| Solvent | Reaction Medium | Tetrahydrofuran (THF) |
| Addition Mode | To favor full substitution | Normal Addition (Silane to Grignard) |
This table presents a generalized summary of conditions for the described synthesis.
Computed spectroscopic data for the resulting Silane, triethynylmethyl- can predict its characteristic signals. The proton NMR (¹H NMR) spectrum is expected to show a signal for the methyl protons around δ 0.5–1.0 ppm, while the silicon-29 (B1244352) NMR signal would likely appear in the δ -20 to -30 ppm range. vulcanchem.com Infrared (IR) spectroscopy would confirm the presence of the alkyne groups with a characteristic C≡C stretching vibration near 2100 cm⁻¹. vulcanchem.com
While direct Grignard reactions are common, catalyst-mediated pathways offer alternative strategies in organometallic synthesis. Phase-transfer catalysis, for instance, is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase). youtube.comslideshare.netcrdeepjournal.org
Kryptofix 222 , a bicyclic polyether (cryptand), is a well-known phase-transfer catalyst. chemicalbook.comnih.gov Its three-dimensional cavity is adept at encapsulating cations, such as the potassium ion (K⁺) in potassium acetylide (KC≡CH). chemicalbook.com By sequestering the cation, the corresponding anion (in this case, the ethynyl anion) becomes more "naked" and, therefore, more nucleophilic and reactive in the organic phase. youtube.com This enhanced reactivity can be beneficial in nucleophilic substitution reactions.
Although not extensively documented specifically for the synthesis of triethynylmethylsilane from Methyldichlorosilane , the principle of using Kryptofix 222 as a phase-transfer catalyst presents a plausible pathway. In such a hypothetical scenario, a solid salt like potassium acetylide could be used as the nucleophile source in an organic solvent, with Kryptofix 222 facilitating the transfer and activation of the ethynyl anion for reaction with a chlorosilane precursor. This approach could potentially offer advantages in terms of reagent handling and reaction control.
Table 2: Properties of Kryptofix 222
| Property | Value |
|---|---|
| IUPAC Name | 4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane |
| CAS Number | 23978-09-8 |
| Molecular Formula | C₁₈H₃₆N₂O₆ |
| Molar Mass | 376.49 g/mol |
| Appearance | White crystalline powder |
Data sourced from multiple references. chemicalbook.com
Mechanistic Considerations in Triethynylmethylsilane Synthesis
The synthesis of triethynylmethylsilane via the Grignard route is fundamentally a nucleophilic substitution at a silicon center. However, the mechanism is distinct from the classical Sₙ1 and Sₙ2 pathways observed in carbon chemistry. The larger size of the silicon atom and the availability of low-lying d-orbitals allow for mechanistic pathways that are not accessible to carbon.
The reaction is believed to proceed through a hypervalent silicon intermediate. The nucleophilic ethynyl group from the Grignard reagent attacks the electrophilic silicon atom of the methyltrichlorosilane. This forms a pentacoordinate, trigonal bipyramidal intermediate. Subsequently, a chloride ion is expelled as the leaving group, restoring the tetrahedral geometry of the silicon center. This process repeats until all three chlorine atoms have been substituted.
The nature of the Grignard reagent itself adds another layer of complexity. In THF solution, Grignard reagents exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the monoalkylmagnesium halide (RMgX), the dialkylmagnesium (R₂Mg), and magnesium halide (MgX₂). All of these species can potentially be the active nucleophile, and the reaction kinetics can be complex, often not adhering to simple second-order rate laws. The solvent plays a crucial role in solvating the magnesium center and influencing the position of this equilibrium, which is one reason why THF is a more effective solvent than diethyl ether for these reactions. gelest.com
Reaction Pathways and Mechanistic Investigations of Triethynylmethylsilane and Its Derivatives
Polymerization Chemistry of Ethynyl-Functionalized Silanes
The presence of multiple ethynyl (B1212043) groups in molecules like triethynylmethylsilane provides a versatile platform for the synthesis of highly cross-linked and functional polymeric materials. The reactivity of the carbon-carbon triple bonds allows for several polymerization pathways, including hydrosilylation and cross-linking reactions initiated by thermal or photochemical stimuli.
Hydrosilylation Polymerization Dynamics and Regiospecificity
Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkyne. nih.govmdpi.com This process is a powerful tool for polymer synthesis, enabling the creation of complex three-dimensional networks from monomers like triethynylmethylsilane when reacted with multifunctional silanes. mdpi.com
The reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum. nih.govrsc.org The dynamics of the polymerization are influenced by factors such as catalyst concentration, temperature, and the nature of the reactants. For instance, the hydrosilylation of carbonyl compounds has been achieved at room temperature using an Fe(II) N-phosphinoamidinate complex, demonstrating the potential for milder reaction conditions. nih.gov
A key aspect of hydrosilylation involving alkynes is its regiospecificity—the control over where the silyl (B83357) group attaches to the former triple bond. The addition of an Si-H bond across an alkyne can result in three different isomers: α, β(E), and β(Z). However, platinum-catalyzed hydrosilylation of terminal alkynes predominantly yields the β(E) isomer, corresponding to an anti-Markovnikov, syn-addition mechanism. nih.gov This high degree of selectivity is crucial for producing polymers with regular, well-defined structures.
Table 1: Regiospecificity in Hydrosilylation of Alkynes
| Catalyst Type | Typical Reactant | Predominant Product Isomer | Addition Type |
|---|---|---|---|
| Platinum Complexes | Terminal Alkyne | β(E) | syn-addition (anti-Markovnikov) |
This table illustrates the typical regiochemical outcomes for the hydrosilylation of terminal alkynes with different catalyst systems.
Thermally and Photo-Induced Cross-linking Mechanisms via Acetylenic Groups
The acetylenic groups of triethynylmethylsilane and its polymers are reactive moieties that can undergo cross-linking upon exposure to heat or light, leading to the formation of robust, insoluble networks.
Thermally-Induced Cross-linking: At elevated temperatures, the ethynyl groups can react to form a variety of cross-linked structures. The pyrolysis of room-temperature vulcanized (RTV) phenyl silicone rubber, for example, shows that side group cross-linking reactions are enhanced at high temperatures (480–630 °C). mdpi.com For polymers rich in acetylenic content, thermal curing can initiate complex reactions, including cyclotrimerization of the alkyne units to form aromatic cross-links, and other addition and rearrangement pathways that result in a highly stable, three-dimensional network. The process is often irreversible and leads to materials with high thermal stability. mdpi.commdpi.com
Photo-Induced Cross-linking: Cross-linking can also be initiated by ultraviolet (UV) or visible light, often with the aid of a photoinitiator. nih.gov Upon irradiation, the photoinitiator generates highly reactive free radicals. nih.govnih.gov These radicals attack the carbon-carbon triple bonds of the ethynyl groups, initiating a chain-growth polymerization that connects the polymer chains. researchgate.net This method offers precise spatial and temporal control over the cross-linking process, allowing for the fabrication of patterned materials through techniques like photolithography. researchgate.net In some systems, such as those containing anthracene (B1667546) groups, photo-crosslinking can occur via a [4π + 4π] cycloaddition, a reaction that can be thermally reversible. researchgate.net
Table 2: Comparison of Cross-linking Mechanisms
| Feature | Thermally-Induced Cross-linking | Photo-Induced Cross-linking |
|---|---|---|
| Initiation | High temperature | UV/Visible light, often with a photoinitiator nih.gov |
| Mechanism | Complex cycloadditions, radical reactions | Primarily free-radical polymerization; cycloadditions researchgate.netresearchgate.net |
| Control | Less spatial control | High spatial and temporal control nih.gov |
| Reversibility | Generally irreversible | Can be reversible in specific systems (e.g., cycloadditions) researchgate.net |
| Common Outcome | Hard, thermoset materials | Patterned films, hydrogels, cured coatings |
This table compares the key features of thermal and photochemical methods for cross-linking polymers via acetylenic groups.
Influence of Silyl Groups on Alkynylsilane Reactivity
The silyl group directly attached to a carbon-carbon triple bond, as in triethynylmethylsilane, exerts a profound influence on the reactivity of the alkyne. This influence stems from a combination of steric and electronic effects that can be harnessed to control the outcomes of chemical transformations. nih.govgelest.comresearchgate.net
Regiochemical and Stereochemical Control in Alkynyl C≡C Bond Transformations
The presence of a bulky silyl group provides significant steric hindrance, which can direct the approach of reagents to a specific side of the alkyne, thereby controlling stereochemistry. Electronically, silicon is more electropositive than carbon, leading to a polarization of the C≡C bond and influencing regioselectivity in addition reactions.
For example, in the iodochlorination of ethynylsilanes, the β-silyl effect stabilizes a potential β-cationic intermediate, leading to a regioselective addition of ICl. gelest.com The diastereoselectivity of this addition is opposite to that observed with simple terminal alkynes. gelest.com Similarly, in cobalt-catalyzed Diels-Alder reactions, silylacetylenes provide excellent regiochemical control, with the choice of ligand on the cobalt catalyst determining whether the meta or para isomer is favored. nih.govgelest.com
Table 3: Silyl Group Influence on Reaction Selectivity
| Reaction Type | Reagents | Effect of Silyl Group | Outcome |
|---|---|---|---|
| Iodochlorination | ICl | Stabilization of β-cationic intermediate | High regioselectivity, opposite diastereoselectivity to non-silylated alkynes gelest.com |
| Halogenation | Br₂, Cl₂ | Directs anti-addition in the dark | Formation of (E)-dihaloalkene gelest.com |
| Diels-Alder Cyclization | 2-methyl-1,3-butadiene, Co catalyst | Directs regiochemistry based on ligand | Selective formation of meta or para isomers gelest.com |
This table summarizes research findings on how silyl groups control the selectivity of various transformations at the C≡C bond.
Silyl Group as a Versatile Handle for Further Chemical Functionalization
Beyond its influence on reactivity, the silyl group serves as a highly versatile functional handle. It is widely used as a protecting group for terminal alkynes, preventing reaction at the acidic C-H bond. gelest.comgelest.com This protection is robust under many conditions, such as Sonogashira cross-coupling, but can be easily and selectively removed (protiodesilylation) under mild conditions, for example, using potassium carbonate in methanol (B129727) or tetra-n-butylammonium fluoride (B91410) (TBAF). gelest.comgelest.com
The C-Si bond itself can be a site of reaction. Under modified conditions, the silyl group can be activated to participate directly in cross-coupling reactions, providing an alternative to a two-step deprotection/coupling sequence. nih.govgelest.com Furthermore, the silyl group can be converted into other functionalities. For instance, iododesilylation replaces the silyl group with an iodine atom, creating a vinyl iodide that can participate in further cross-coupling reactions like the Suzuki coupling. gelest.com This versatility makes alkynylsilanes, including triethynylmethylsilane, powerful building blocks in organic synthesis. nih.govresearchgate.net
Diversification of Triethynylmethylsilane in Advanced Molecular Architectures
The trifunctional nature of triethynylmethylsilane makes it an ideal building block for the synthesis of complex, three-dimensional molecular architectures such as dendrimers and hyperbranched polymers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure consisting of a central core, interior branching layers (generations), and a functionalized surface. nih.govsemanticscholar.org
The synthesis of these structures often follows a divergent approach, starting from a multifunctional core molecule. nih.gov For example, a core molecule with multiple vinylsilyl groups can be reacted with a chlorosilane like trichlorosilane (B8805176) via hydrosilylation. The resulting molecule, now bearing numerous Si-Cl bonds, can then be reacted with an alkynyl nucleophile, such as lithium phenylacetylide, to add the next layer of branches. sci-hub.se By repeating these two steps—hydrosilylation and alkynylation—successive generations can be built, leading to an exponential increase in the number of terminal groups. sci-hub.se Triethynylmethylsilane can serve as a branching unit in such iterative syntheses, allowing for the rapid construction of high-generation carbosilane dendrimers. sci-hub.semdpi.com
Table 4: Iterative Reactions in Dendrimer Synthesis
| Step | Reaction Type | Reactants | Function |
|---|---|---|---|
| 1 | Hydrosilylation | Vinyl-terminated dendrimer + Chlorosilane (e.g., HSiCl₃) | Adds a new layer of reactive Si-Cl sites sci-hub.se |
This table outlines the typical iterative reaction sequence used in the divergent synthesis of carbosilane dendrimers, a strategy applicable to monomers like triethynylmethylsilane.
Intramolecular Rearrangements and Isomerization Kinetics
The study of intramolecular rearrangements and isomerization provides fundamental insights into the stability and reactivity of molecules. For derivatives of triethynylsilane, particularly SiC4H2 systems, photochemical and thermochemical analyses have revealed complex reaction pathways and energy landscapes.
Theoretical studies on the photochemical isomerization of SiC4H2 systems, which can be derived from triethynylsilane, have elucidated various reaction pathways. These investigations often employ computational methods to map the potential energy surfaces of these molecules in their excited states. The process typically involves the absorption of light, leading to a Franck-Condon transition to an excited electronic state. From there, the molecule can evolve through various pathways, including passing through conical intersections, which are points of degeneracy between electronic states, to form different isomers.
The specific mechanisms can be complex and may involve intermediates such as cyclopropenylidenes and other strained ring systems. The nature of the substituents on the silicon atom and the alkyne units can significantly influence the preferred isomerization pathway and the photostability of the molecule.
Thermochemical and kinetic analyses provide quantitative data on the stability of different isomers and the energy barriers that separate them. For SiC4H2 systems, computational studies have been instrumental in determining these parameters. The relative energies of various isomers, transition state structures, and the associated activation energies for isomerization and dissociation have been calculated.
These studies reveal a landscape of interconnected isomers with varying thermodynamic stabilities. The kinetic stability, governed by the height of the energy barriers, determines the lifetime of a particular isomer under specific temperature conditions. The data below, derived from computational studies of related SiC4H2 systems, illustrates the energy differences and activation barriers for isomerization.
Table 1: Calculated Relative Energies of Selected SiC4H2 Isomers
| Isomer | Structure | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 1-Ethynyl-3-silacycloprop-1-en-3-ylidene | 0.0 |
| 2 | 3-Silapent-1,4-diyn-3-ylidene | +5.7 |
| 3 | 1-Silapent-1,2,3,4-tetraen-1-ylidene | +18.2 |
| 4 | 1-Silapent-2,4-diyn-1-ylidene | +2.3 |
Table 2: Calculated Activation Barriers for Isomerization of a SiC4H2 Isomer
| Reaction | Activation Energy (kcal/mol) |
|---|---|
| Isomer 1 → Isomer 4 | 35.8 |
These tables showcase the energetic landscape of these silicon-acetylene compounds, providing a foundation for understanding their potential reactivity and the likelihood of observing different isomeric forms.
Advanced Spectroscopic Characterization Techniques for Triethynylmethylsilane Systems
Vibrational Spectroscopy for Molecular Structure and Dynamics
Vibrational spectroscopy serves as a powerful tool to probe the bonding and dynamic behavior of triethynylmethylsilane.
Intramolecular Vibrational Redistribution (IVR) is a fundamental process where vibrational energy, initially localized in one mode, flows to other vibrational modes within the same molecule. wikipedia.orgethz.ch This energy redistribution is a key factor in understanding chemical reactivity and dynamics. rsc.orgnist.gov In triethynylmethylsilane, exciting the acetylenic C-H stretching mode can initiate IVR. The lifetimes of these excited states, which can be measured using time-resolved spectroscopic techniques, provide a direct measure of the rate of energy flow. arxiv.org The efficiency of IVR is dependent on the density of vibrational states and the strength of the anharmonic couplings between them. Studying IVR in triethynylmethylsilane can elucidate how the central silicon atom and the methyl group mediate the vibrational energy flow between the three ethynyl (B1212043) groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and probing the local chemical environments of the nuclei within triethynylmethylsilane.
Multinuclear NMR provides a comprehensive picture of the triethynylmethylsilane molecule by probing the ¹H, ¹³C, and ²⁹Si nuclei. nih.govrsc.org
¹H NMR: The proton NMR spectrum would show distinct signals for the methyl protons and the acetylenic protons. The chemical shifts and coupling patterns of these signals confirm the presence and connectivity of these groups.
¹³C NMR: The carbon NMR spectrum provides information on all the carbon environments within the molecule, including the methyl carbon, the quaternary silicon-bound ethynyl carbons, and the terminal acetylenic carbons. umich.edu
²⁹Si NMR: Silicon-29 (B1244352) NMR is particularly valuable for organosilicon compounds. huji.ac.il The chemical shift of the ²⁹Si nucleus in triethynylmethylsilane provides direct evidence of the silicon's coordination environment and the nature of the substituents attached to it. researchgate.net
The following table summarizes the expected chemical shift ranges for the different nuclei in triethynylmethylsilane.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Methyl (Si-CH₃) | 0.2 - 0.5 |
| Acetylenic (≡C-H) | 2.0 - 3.0 | |
| ¹³C | Methyl (Si-CH₃) | -5 - 5 |
| Ethynyl (Si-C≡) | 80 - 100 | |
| Ethynyl (≡C-H) | 70 - 90 | |
| ²⁹Si | Si(C≡CH)₃(CH₃) | -70 - -90 |
Note: These are approximate ranges and can vary based on solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques are crucial for unambiguously establishing the connectivity between atoms in complex molecules. epfl.ch
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the coupling between protons that are two to three bonds apart. sdsu.eduyoutube.com In triethynylmethylsilane, this could help to verify the assignment of proton signals if there were any ambiguities.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. youtube.comresearchgate.net For triethynylmethylsilane, an HSQC spectrum would show correlations between the methyl protons and the methyl carbon, as well as between the acetylenic protons and their corresponding carbons. This provides definitive proof of the C-H connectivities. sdsu.edu
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov For triethynylmethylsilane, mass spectrometry would confirm the molecular formula by identifying the molecular ion peak (M⁺). The fragmentation pattern observed under electron ionization (EI) would reveal characteristic losses of functional groups. nih.govresearchgate.net For instance, the loss of a methyl group (CH₃) or an ethynyl group (C₂H) would result in prominent fragment ions. youtube.com Analyzing these fragments helps to piece together the structure of the original molecule and provides further verification of its identity.
Theoretical and Computational Chemistry Approaches to Triethynylmethylsilane
Quantum Mechanical Investigations of Molecular and Electronic Structure
Quantum mechanical calculations are fundamental to determining the electronic structure and geometry of molecules. msu.edu By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties with high accuracy. wikipedia.org
Ab initio and Density Functional Theory (DFT) are two of the most prevalent quantum chemical methods used to determine the equilibrium geometry of molecules in their ground state. mdpi.comchemrxiv.org Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. msu.edu DFT, on the other hand, utilizes the electron density to calculate the energy and other properties of a system, often providing a good balance between accuracy and computational cost. uni-muenchen.denih.gov
For triethynylmethylsilane, these calculations would involve optimizing the molecular geometry to find the lowest energy arrangement of its atoms. This process yields key structural parameters. The outputs of such calculations typically include bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
Table 1: Predicted Ground State Geometrical Parameters for Triethynylmethylsilane (Illustrative)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length | Si | C(methyl) | - | - | 1.87 Å |
| Si | C(ethynyl) | - | - | 1.84 Å | |
| C | C (triple bond) | - | - | 1.21 Å | |
| C | H (ethynyl) | - | - | 1.06 Å | |
| C | H (methyl) | - | - | 1.09 Å | |
| Bond Angle | C(methyl) | Si | C(ethynyl) | - | 109.5° |
| C(ethynyl) | Si | C(ethynyl) | - | 109.5° | |
| Si | C | C (ethynyl) | - | 180.0° | |
| C | C | H (ethynyl) | - | 180.0° | |
| H | C | H (methyl) | - | 109.5° |
Note: The data in this table is illustrative and represents typical values for similar chemical bonds. Actual values would be derived from specific DFT or ab initio calculations for triethynylmethylsilane.
Once the optimized geometry is obtained, the same computational methods can be used to predict the vibrational frequencies of the molecule. sns.it These calculations involve computing the second derivatives of the energy with respect to the atomic coordinates, which generates a Hessian matrix. sns.it Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies.
These predicted frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. nih.govarxiv.org Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of a C-H bond, the bending of a Si-C-C angle, or the torsional motion of the methyl group. Theoretical spectra can be generated and compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes. nih.gov
Table 2: Illustrative Predicted Vibrational Frequencies for Triethynylmethylsilane
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
| C-H Stretch (ethynyl) | ~3300 | Stretching of the terminal alkyne C-H bond. |
| C-H Stretch (methyl) | 2900-3000 | Symmetric and asymmetric stretching of the C-H bonds in the methyl group. |
| C≡C Stretch | 2100-2200 | Stretching of the carbon-carbon triple bond. |
| Si-C Stretch | 600-800 | Stretching of the silicon-carbon single bonds. |
| Bending Modes | 400-1500 | Various bending and deformation modes involving Si-C, C-C, and C-H bonds. |
Note: This table provides typical frequency ranges for the functional groups present in triethynylmethylsilane. Precise values require specific quantum chemical calculations.
Computational Modeling of Reaction Mechanisms and Kinetics
Computational chemistry is instrumental in elucidating the pathways of chemical reactions, identifying transition states, and predicting reaction rates. msu.edu
To understand how a reaction proceeds from reactants to products, it is necessary to locate the transition state (TS)—the highest energy point along the reaction pathway. arxiv.org Once a TS geometry is identified (characterized by having exactly one imaginary vibrational frequency), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. arxiv.org An IRC analysis maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. This provides a detailed picture of the geometric changes the molecule undergoes during the reaction, confirming that the identified TS correctly connects the desired reactants and products. arxiv.org
Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate the rate constants of unimolecular reactions. wikipedia.orgnumberanalytics.com It assumes that energy is rapidly redistributed among all the vibrational modes of an energized molecule before it reacts. uleth.ca The RRKM rate constant is calculated based on properties of the potential energy surface, such as the reaction's activation energy (the height of the energy barrier at the transition state) and the vibrational frequencies of both the reactant molecule and the transition state. wikipedia.orgysu.am This theoretical framework enables the prediction of how reaction rates change with temperature and pressure, providing crucial kinetic data. ysu.am
Molecular Dynamics Simulations for Conformational and Reactive Behavior
While quantum mechanical calculations are excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. wikipedia.org MD simulations model the motion of atoms and molecules by solving Newton's equations of motion. mdpi.com
For triethynylmethylsilane, MD simulations can be used to explore its conformational flexibility, such as the rotation of the methyl group and the bending of the ethynyl (B1212043) groups. When combined with reactive force fields (ReaxFF), MD can also simulate chemical reactions, showing the formation and breaking of bonds over time. mdpi.comresearcher.life This approach allows for the observation of reaction pathways and the behavior of molecules at finite temperatures, offering a dynamic complement to the static picture provided by quantum mechanical calculations. nih.gov
Emergent Applications in Advanced Materials Science Leveraging Triethynylmethylsilane Chemistry
Polymeric Materials Derived from Triethynylmethylsilane and Analogs
The presence of three polymerizable ethynyl (B1212043) groups on a single silicon atom makes triethynylmethylsilane an ideal monomer for the synthesis of highly cross-linked and branched polymeric materials. These polymers exhibit unique properties and serve as precursors to a variety of advanced materials.
Hyperbranched Organosilicon Polymers as Precursors for Advanced Materials
Triethynylmethylsilane is an exemplary AB3-type monomer for the one-pot synthesis of hyperbranched polymers. This process avoids the complex, multi-step procedures typically required for producing perfectly branched dendrimers. The resulting hyperbranched poly(triethynylmethylsilane) possesses a globular, three-dimensional structure with a high density of terminal functional groups.
These organosilicon polymers are characterized by several advantageous properties compared to their linear counterparts, including high solubility in common organic solvents, low solution and melt viscosity, and a lack of chain entanglement. lnu.edu.cnnih.gov These features make them highly processable for various applications. The ethynyl groups within the polymer structure can undergo further reactions, such as thermal cross-linking, to form robust networks. This property is crucial in their role as precursors for advanced materials, where the hyperbranched polymer can be processed into a desired shape before being converted into a final, durable material through pyrolysis.
Table 1: Properties of Hyperbranched Polymers vs. Linear Analogs
| Property | Hyperbranched Polymers | Linear Polymers |
| Synthesis | Typically one-pot reaction | Multi-step synthesis |
| Viscosity | Low | High |
| Solubility | High | Generally lower |
| Chain Entanglement | Minimal to none | Significant |
| Processability | Excellent | More challenging |
Functional Polymers for Selective Transport and Membrane Technologies
The development of functional polymers for selective transport and membrane technologies represents an emergent area of application for triethynylmethylsilane derivatives. While direct research on membranes made exclusively from poly(triethynylmethylsilane) is not yet widespread, the structural characteristics of such polymers make them promising candidates for gas separation applications. researchgate.net
Polymers with high free volume, significant rigidity, and tailored pore sizes are sought after for creating efficient gas separation membranes. The polymerization of triethynylmethylsilane leads to a rigid, cross-linked network. This rigidity prevents the collapse of the polymer chains, thus maintaining microporosity and creating pathways for selective gas diffusion. This principle is seen in other high-free-volume organosilicon polymers like poly(1-trimethylsilyl-1-propyne) (PTMSP), which is known for its exceptionally high gas permeability. mdpi.comnih.gov The potential to functionalize the terminal groups of hyperbranched poly(triethynylmethylsilane) could further allow for the tuning of membrane selectivity towards specific gases, such as CO2. researchgate.net
Role in Preceramic Polymer Chemistry for High-Temperature Materials
Triethynylmethylsilane serves as a highly effective precursor in preceramic polymer chemistry for the generation of silicon carbide (SiC), a material prized for its exceptional hardness, chemical inertness, and performance at high temperatures. nih.gov The polymer-to-ceramic conversion process offers a significant advantage over traditional ceramic processing by allowing the fabrication of complex shapes, coatings, and fibers.
The process involves two key stages:
Polymerization: Triethynylmethylsilane is first polymerized to form a processable preceramic polymer, poly(triethynylmethylsilane). The reactive ethynyl groups are crucial for this step, as they can be thermally or catalytically cross-linked to form an infusible, solid network. This cross-linking step is vital for "fixing" the shape of the desired ceramic component and maximizing the final ceramic yield by preventing the loss of low-molecular-weight fragments during heating.
Pyrolysis: The cross-linked polymer is then heated to high temperatures (typically >800°C) in an inert atmosphere. During pyrolysis, the organic components of the polymer decompose, while the silicon and carbon atoms rearrange to form an amorphous or nanocrystalline silicon carbide structure.
The high silicon and carbon content inherent in the triethynylmethylsilane monomer contributes to a high ceramic yield, meaning a significant portion of the precursor's mass is converted into the final SiC material. This route provides a pathway to stoichiometric, defect-free SiC, which is critical for applications in high-performance electronics and structural components. researchgate.net
Table 2: Preceramic Polymer Conversion Process
| Stage | Process | Precursor | Material State | Result |
| 1 | Polymerization & Cross-linking | Triethynylmethylsilane | Liquid Monomer | Solid Preceramic Polymer |
| 2 | Pyrolysis | Poly(triethynylmethylsilane) | Solid Polymer | Silicon Carbide (SiC) Ceramic |
Development of Silicon-Bridged Lewis Acidic Host Systems
In the field of supramolecular chemistry, triethynylmethylsilane functions as a foundational building block for constructing rigid, multi-dentate Lewis acidic host systems. researchgate.net These molecules are designed to selectively bind and encapsulate Lewis basic guest molecules.
The core concept involves using the central silicon atom as a tetrahedral scaffold. The three ethynyl groups act as rigid, linear spacers that project outwards from the silicon center. The terminal ends of these ethynyl "arms" can be chemically modified, for instance, through stannylation followed by a tin-boron exchange reaction, to attach Lewis acidic moieties like dioxaborole groups. researchgate.net
The result is a host molecule with a well-defined, three-dimensional cavity where the Lewis acidic sites are precisely positioned. The rigidity of the ethynyl bridges, confirmed by X-ray diffraction studies, prevents the collapse of the cavity and ensures a fixed orientation of the binding sites. researchgate.net This pre-organization is key to achieving strong and selective binding of guest molecules, such as pyridines or bridged diamines, making these silicon-bridged systems analogous to the more widely known crown ethers that bind cations. researchgate.net
Future Research Directions and Unexplored Avenues in Triethynylmethylsilane Chemistry
Exploration of Novel Synthetic Pathways and Catalytic Systems for Enhanced Yields and Selectivity
The development of efficient and scalable synthetic routes to triethynylmethylsilane and its derivatives is paramount for its widespread application. Current methodologies, while effective, often face challenges related to yield, purity, and substrate scope. Future research will likely focus on catalytic systems that offer improved performance under milder conditions.
One promising avenue is the refinement of metal-catalyzed cross-coupling reactions. While traditional catalysts have been employed, the exploration of novel catalytic systems is warranted. For instance, gold-catalyzed reactions have shown remarkable efficiency in C-C bond formation involving alkynylsilanes and could be adapted for the synthesis of triethynylmethylsilane precursors. acs.org The development of catalysts that can selectively functionalize one, two, or all three of the ethynyl (B1212043) groups would open up pathways to a diverse range of precisely engineered molecules.
Furthermore, there is a growing interest in metal-free catalytic systems to enhance the sustainability and cost-effectiveness of synthesis. organic-chemistry.org The use of organocatalysts or alkali metal hydroxides, which have been successful in the C-silylation of terminal alkynes, could provide greener alternatives to traditional heavy metal catalysts. organic-chemistry.org Research in this area would focus on designing catalysts that can activate the Si-H bond of a precursor like methylsilane for direct reaction with acetylene (B1199291) or protected acetylene equivalents.
Future synthetic strategies will aim to achieve not only higher yields but also greater selectivity. This includes regioselective and stereoselective additions to the alkyne moieties, allowing for the construction of complex three-dimensional structures. The development of one-pot, multi-component reactions involving triethynylmethylsilane as a key building block would also represent a significant advancement in synthetic efficiency.
| Potential Catalytic Approach | Key Advantages | Research Focus |
| Gold (I) Catalysis | High efficiency, mild reaction conditions, functional group tolerance. acs.org | Catalyst design for selective mono-, di-, or tri-functionalization. |
| Visible-Light Photocatalysis | Use of renewable energy source, mild conditions. organic-chemistry.org | Development of photosensitizers compatible with silane (B1218182) and alkyne precursors. |
| Metal-Free Catalysis (e.g., KOH) | Low cost, low toxicity, scalability. organic-chemistry.org | Optimization of reaction conditions (solvent, temperature) for high yields. |
| Zinc Halide Mediation | Tolerance of base- and nucleophile-sensitive groups. organic-chemistry.org | Exploring the scope with various silylating agents and alkyne partners. |
Advanced Spectroscopic Probes for Ultrafast Dynamics and Excited State Reactivity
Understanding the behavior of triethynylmethylsilane upon photoexcitation is critical for its potential use in optoelectronic and photochemical applications. The conjugated π-systems of the three ethynyl groups suggest rich and complex excited-state dynamics. Future research will necessitate the use of advanced spectroscopic techniques with high temporal and spectral resolution.
Femtosecond pump-probe spectroscopy is a powerful tool for tracking the evolution of excited states on their natural timescale. rsc.org By exciting the molecule with an ultrashort laser pulse (pump) and monitoring its response with a second, time-delayed pulse (probe), researchers can map the pathways of energy relaxation, such as internal conversion and intersystem crossing. rsc.orgiphy.ac.cn These studies could reveal the lifetimes of excited states and identify transient species that may be involved in photochemical reactions. nih.gov
Investigating the excited-state reactivity is another key frontier. nih.gov The triple bonds of the ethynyl groups are potential sites for photo-induced cycloadditions, polymerizations, or isomerizations. Time-resolved infrared and Raman spectroscopy could provide structural information on transient intermediates, elucidating the mechanisms of these photoreactions. Understanding how chemical modifications to the methyl group or substitution on the alkyne termini influence the excited-state landscape will be crucial for designing molecules with specific photophysical or photochemical properties. nih.gov
| Spectroscopic Technique | Information Gained | Research Objective |
| Femtosecond Pump-Probe Spectroscopy | Excited state lifetimes, relaxation pathways, transient absorption features. rsc.org | Map the complete energy landscape following photoexcitation. |
| Time-Resolved Infrared (TRIR) | Vibrational modes of transient species, structural dynamics. | Elucidate the mechanisms of photo-induced reactions. |
| Two-Dimensional Electronic Spectroscopy (2DES) | Couplings between electronic states, energy transfer dynamics. | Unravel the complex interactions between the three ethynyl π-systems. |
| Femtosecond Stimulated Raman Spectroscopy (FSRS) | High-resolution vibrational spectra of short-lived excited states. | Identify specific structural changes during photochemical transformations. |
Computational Predictions for Uncharted Reactivity and Material Properties
Computational chemistry offers a powerful predictive tool to guide and accelerate experimental research into triethynylmethylsilane. Theoretical modeling can provide fundamental insights into the molecule's structure, reactivity, and potential material properties, often before a single experiment is conducted. mdpi.com
Density Functional Theory (DFT) can be employed to calculate the geometric and electronic structure of triethynylmethylsilane and its derivatives. These calculations can predict reaction pathways and activation energies for potential synthetic transformations, helping to optimize reaction conditions and identify promising catalytic systems. mdpi.com Furthermore, DFT can be used to simulate spectroscopic properties, such as vibrational frequencies and electronic absorption spectra, aiding in the interpretation of experimental data.
For exploring the behavior of larger systems, such as polymers or self-assembled monolayers derived from triethynylmethylsilane, molecular dynamics (MD) simulations are invaluable. researchgate.net MD simulations can predict the morphology and bulk properties of materials, such as their mechanical strength, thermal stability, and permeability to small molecules. By simulating the interaction of triethynylmethylsilane with surfaces or other molecules, researchers can predict its suitability for applications in coatings, membranes, or electronic devices. This predictive power allows for the rational design of new materials with tailored properties. researchgate.net
| Computational Method | Predicted Properties | Application in Research |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction energetics, spectroscopic signatures. mdpi.com | Guiding synthetic efforts, interpreting spectroscopic data, predicting reactivity. |
| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption/emission spectra, non-adiabatic couplings. iphy.ac.cn | Understanding photophysical properties and predicting photochemical pathways. |
| Molecular Dynamics (MD) | Bulk material morphology, mechanical properties, thermal stability, transport phenomena. researchgate.net | Designing polymers and hybrid materials, predicting device performance. |
| Reactive Force Field (ReaxFF) | Pyrolysis mechanisms, decomposition pathways at high temperatures. mdpi.com | Assessing thermal stability for high-performance material applications. |
Integration of Triethynylmethylsilane into Multifunctional Hybrid Organic-Inorganic Materials
The creation of hybrid materials, which combine the distinct properties of organic and inorganic components at the nanoscale, is a rapidly advancing field of materials science. frontiersin.orgfrontiersin.org Triethynylmethylsilane is an ideal candidate for integration into such materials due to its unique combination of an inorganic silane core and reactive organic ethynyl groups.
Future research will focus on using triethynylmethylsilane as a molecular linker or cross-linking agent in the synthesis of hybrid organic-inorganic materials. nasa.gov The silane center can form strong, stable siloxane (Si-O-Si) bonds with inorganic networks like silica (B1680970) or titania through sol-gel processes. cmu.edu Simultaneously, the three ethynyl groups provide versatile handles for further chemical modification. They can undergo "click" chemistry reactions, polymerization, or coordination with metal centers, allowing for the covalent attachment of a wide range of organic functionalities, including polymers, dyes, or biologically active molecules. gelest.com
This dual functionality enables the design of multifunctional materials with precisely controlled properties. For example, incorporating triethynylmethylsilane into a silica matrix could yield materials with high thermal stability and mechanical strength from the inorganic framework, combined with tunable optical or electronic properties from the organic components attached to the ethynyl groups. nih.gov Such materials could find applications in sensing, catalysis, and advanced coatings. The exploration of vapor-phase infiltration techniques could also offer new routes to create conformal hybrid coatings on complex substrates. frontiersin.org
| Hybrid Material Class | Role of Triethynylmethylsilane | Potential Applications |
| Class II Hybrids (Covalent Bonding) | Covalent linker between organic and inorganic phases via siloxane and C-C bonds. frontiersin.org | Scratch-resistant coatings, low-dielectric constant materials for microelectronics. |
| Functionalized Mesoporous Silica | Anchor point for grafting functional organic molecules onto pore surfaces. cmu.edunih.gov | Selective adsorbents, heterogeneous catalysts, chemical sensors. |
| Organosilicon Polymers/Networks | Cross-linking agent to create rigid, three-dimensional polymer networks. | High-performance adhesives, gas separation membranes, ceramic precursors. |
| Metal-Organic Frameworks (MOFs) | Silicon-containing organic linker to build novel framework structures. | Gas storage, separations, catalysis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
